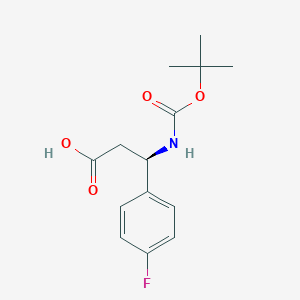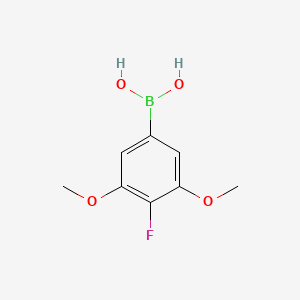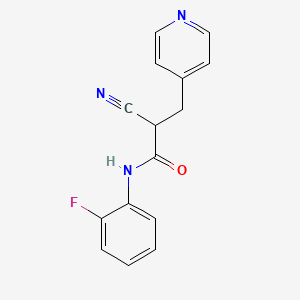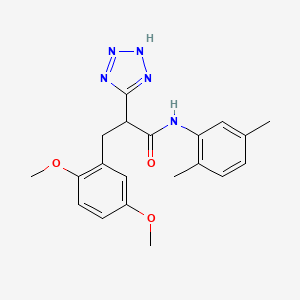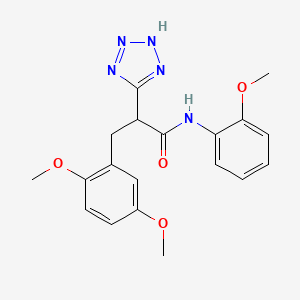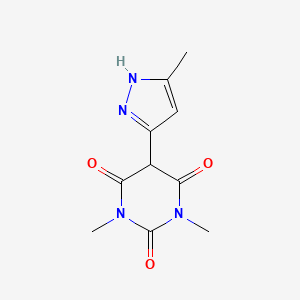
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione
説明
1,3-Dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione, also known as 2,4,6-trimethyl-1,3-dihydropyrimidin-5-one, is a heterocyclic compound belonging to the pyrimidinetrione family. It is a colorless, crystalline solid with a molecular formula of C7H10N2O2. This compound has been studied for its potential medicinal properties, as well as its use in scientific research.
作用機序
The mechanism of action of 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione is not fully understood. However, it is believed that this compound acts as an inhibitor of the enzymes mentioned above. It is thought to do this by binding to the active sites of the enzymes and preventing them from carrying out their normal functions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione are not fully understood. However, studies have shown that this compound has the potential to inhibit the enzymes mentioned above, which could have implications for the metabolism of drugs and the synthesis of triglycerides. In addition, this compound has been studied for its potential to act as a free radical scavenger, which could have implications for the prevention of oxidative damage.
実験室実験の利点と制限
The advantages of using 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione in laboratory experiments include its availability, its low cost, and its ability to act as an inhibitor of several enzymes. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in some experiments. In addition, the exact mechanism of action of this compound is not fully understood, which can make it difficult to predict its effects in certain experiments.
将来の方向性
The future directions for 1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione are numerous. Further research is needed to better understand the exact mechanism of action of this compound and to explore its potential applications in medicine and other areas of scientific research. Additionally, further research is needed to explore the potential of this compound to act as a free radical scavenger and to investigate its potential use in the synthesis of triglycerides. In addition, further research is needed to explore the potential of this compound to act as an inhibitor of other enzymes, as well as its potential to act as an anti-inflammatory, anti-oxidant, and anti-cancer agent. Finally, further research is needed to explore the potential of this compound to interact with other compounds, as well as its potential to be used in the synthesis of other compounds.
科学的研究の応用
1,3-Dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione has a wide range of potential applications in scientific research. It has been studied for its potential as an inhibitor of the enzyme diacylglycerol acyltransferase (DGAT). This enzyme is involved in the synthesis of triglycerides, which are an important component of cell membranes. In addition, this compound has been studied for its potential to inhibit the enzyme cytochrome P450, which is involved in the metabolism of many drugs. It has also been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
特性
IUPAC Name |
1,3-dimethyl-5-(5-methyl-1H-pyrazol-3-yl)-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O3/c1-5-4-6(12-11-5)7-8(15)13(2)10(17)14(3)9(7)16/h4,7H,1-3H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRCAUCRVAXVVNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)C2C(=O)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-5-(3-methyl-1H-pyrazol-5-yl)-2,4,6(1H,3H,5H)-pyrimidinetrione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 3-chlorobenzoate](/img/structure/B3037564.png)
![[(Z)-(2-Oxo-1-phenylindol-3-ylidene)amino] 2,6-difluorobenzoate](/img/structure/B3037566.png)
methanone](/img/structure/B3037567.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-3,3-dimethylazetidin-2-one](/img/structure/B3037569.png)
![2-[3-[2-(6-Chloro-2-pyridinyl)hydrazono]-1-(dimethylamino)propylidene]malononitrile](/img/structure/B3037572.png)
![2-{1-(Dimethylamino)-3-[(2-phenoxyethoxy)imino]propylidene}malononitrile](/img/structure/B3037573.png)
![1-(4-chlorobenzyl)-3-[3-(trifluoromethyl)benzyl]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B3037575.png)

